1-Amino-1-(3-chlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-chlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H12ClNO It is known for its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chlorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LAH) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of 3-chlorophenyl-2-propanone.
Reduction: Formation of various amines depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with the chlorine atom at a different position.
1-Amino-1-(3-bromophenyl)propan-2-OL: Similar structure with a bromine atom instead of chlorine.
1-Amino-1-(3-fluorophenyl)propan-2-OL: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 |
InChI Key |
MZZURCGUMUSESO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
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